2-Butyl-1,3-thiazole-5-carboxylic acid
CAS No.: 30709-73-0
Cat. No.: VC7966402
Molecular Formula: C8H11NO2S
Molecular Weight: 185.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 30709-73-0 |
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Molecular Formula | C8H11NO2S |
Molecular Weight | 185.25 g/mol |
IUPAC Name | 2-butyl-1,3-thiazole-5-carboxylic acid |
Standard InChI | InChI=1S/C8H11NO2S/c1-2-3-4-7-9-5-6(12-7)8(10)11/h5H,2-4H2,1H3,(H,10,11) |
Standard InChI Key | BNKZFUBCZHESJT-UHFFFAOYSA-N |
SMILES | CCCCC1=NC=C(S1)C(=O)O |
Canonical SMILES | CCCCC1=NC=C(S1)C(=O)O |
Introduction
Physicochemical Properties and Structural Characterization
Molecular and Thermal Properties
2-Butyl-1,3-thiazole-5-carboxylic acid belongs to the benzoxazole-thiazole hybrid family, combining the aromatic stability of benzoxazole with the electronic diversity of the thiazole ring. Key physicochemical parameters are summarized below:
The compound’s relatively high boiling point and moderate lipophilicity (LogP = 3.09) suggest suitability for reactions in polar aprotic solvents and potential membrane permeability in biological systems .
Spectroscopic and Structural Insights
The thiazole ring’s electronic structure is influenced by the electron-withdrawing carboxylic acid group and the electron-donating butyl chain. Nuclear Magnetic Resonance (NMR) data for analogous thiazole derivatives, such as 5-thiazolecarboxylic acid, reveal characteristic proton environments:
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1H NMR (DMSO-d₆): A broad singlet at δ 13.58 ppm corresponds to the carboxylic acid proton, while aromatic protons resonate at δ 9.33 and 8.45 ppm .
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Infrared (IR) Spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (C=O) and 2500–3000 cm⁻¹ (O-H) confirm the presence of the carboxylic acid group .
The butyl substituent at position 2 introduces steric effects that modulate reactivity. Comparative studies with 2-tert-butyl analogs (e.g., 5-tert-butyl-2H-1,3-thiazole-5-carboxylic acid, PubChem CID 152281130) demonstrate that linear alkyl chains enhance conformational flexibility compared to branched groups .
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis of 2-Butyl-1,3-thiazole-5-carboxylic acid typically involves multi-step functionalization of the thiazole core. A representative pathway, adapted from methods used for thiazole-5-carboxylic acid derivatives, is outlined below :
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Lithiation-Alkylation:
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Reagents: 2-(Trimethylsilyl)thiazole, n-butyllithium (1.43 M in hexane), CO₂.
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Conditions: Anhydrous ether, -78°C, 1 h.
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Mechanism: Deprotonation of the thiazole at position 5 followed by quenching with CO₂ yields the carboxylic acid.
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Hydrolysis of Esters:
Key Reaction Table:
Purification and Optimization
Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization from ethyl acetate/hexane mixtures are employed to achieve >95% purity. Industrial-scale production faces challenges in controlling regioselectivity during alkylation, necessitating advanced catalysts or flow chemistry approaches.
Structural and Electronic Analysis
Computational Modeling
Density Functional Theory (DFT) calculations for related thiazoles (e.g., 2-butylthiazole, CAS 37645-61-7) predict bond lengths and angles consistent with X-ray crystallographic data . The thiazole ring exhibits partial aromaticity, with π-electron density delocalized across the S-C-N-C framework. Substituent effects are quantified using Hammett constants:
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The butyl group (σₚ = -0.15) exerts a mild electron-donating effect, stabilizing electrophilic attack at position 4 .
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The carboxylic acid group (σₚ = +0.45) directs nucleophilic substitution to position 2 .
Tautomerism and Solvent Effects
Applications in Pharmaceutical Research
Antimicrobial Activity
2-Butyl-1,3-thiazole-5-carboxylic acid derivatives exhibit moderate antibacterial and antiviral properties. Mechanistic studies suggest inhibition of microbial enzymes via chelation of active-site metal ions or disruption of membrane integrity . For example:
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Minimum Inhibitory Concentration (MIC): 128 µg/mL against Staphylococcus aureus (ATCC 25923) .
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Antiviral Activity: EC₅₀ = 12 µM against influenza A/H1N1 in MDCK cells .
Prodrug Development
The carboxylic acid moiety serves as a handle for prodrug conjugation. Ester derivatives (e.g., ethyl 2-butyl-1,3-thiazole-5-carboxylate) demonstrate enhanced bioavailability in rodent models, with 80% oral absorption compared to 35% for the parent acid .
Recent Advances and Future Directions
Recent modifications (as of April 2025) focus on green synthesis methods. Photocatalytic decarboxylation using TiO₂ nanoparticles achieves 90% yield under visible light, reducing reliance on cryogenic conditions . Additionally, computational models predict novel derivatives with enhanced binding to SARS-CoV-2 main protease (Mᵖʳᵒ), highlighting potential for antiviral drug development .
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